molecular formula C8H7NOS B1524589 4-Methylbenzo[d]thiazol-6-ol CAS No. 1190317-27-1

4-Methylbenzo[d]thiazol-6-ol

Cat. No. B1524589
M. Wt: 165.21 g/mol
InChI Key: ULSJSFRCUYLOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzo[d]thiazol-6-ol is a chemical compound with the CAS Number: 1190317-27-1 . It has a molecular weight of 165.22 and its molecular formula is C8H7NOS . It is a light-yellow to yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Methylbenzo[d]thiazol-6-ol consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

4-Methylbenzo[d]thiazol-6-ol is a light-yellow to yellow solid . It has a molecular weight of 165.22 and its molecular formula is C8H7NOS .

Scientific Research Applications

Crystallographic and Computational Analysis

  • Methyl 4-hydroxybenzoate , a structurally similar compound, has been studied for its antimicrobial properties and is used in cosmetics, drugs, and as a food preservative. Single crystal X-ray structure analysis and Hirshfeld surface analysis, alongside computational calculations, have elucidated its intermolecular interactions, crystal packing, and the molecular basis for its pharmaceutical activity (Sharfalddin et al., 2020).

Pharmaceutical and Anticancer Activities

  • Thiazolo and Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. For example, certain compounds have shown higher anti-inflammatory activity compared to reference drugs, and benzothiazole derivatives have been investigated for their selective antitumor properties against human cancer cell lines (Tozkoparan et al., 2001); (Kashiyama et al., 1999).

Corrosion Inhibition

  • Studies have also explored 2-Amino-4-methyl-thiazole for its application as a corrosion inhibitor for mild steel in acidic solutions, demonstrating its potential in materials science and engineering (Yüce et al., 2014).

Catalysis and CO2 Fixation

  • Thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source, highlighting the role of thiazole derivatives in sustainable chemistry and catalysis (Das et al., 2016).

DNA Binding and Anticancer Activity

  • Research on mixed-ligand copper(II)-sulfonamide complexes featuring benzothiazole derivatives has shown significant DNA binding, cleavage, and anticancer activity, suggesting their utility in developing novel chemotherapeutic agents (González-Álvarez et al., 2013).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been reported, with studies on their nonlinear optical properties and molecular interactions, contributing to the development of materials with potential technological applications (Haroon et al., 2019).

Safety And Hazards

The safety information available indicates that 4-Methylbenzo[d]thiazol-6-ol has several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

properties

IUPAC Name

4-methyl-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-6(10)3-7-8(5)9-4-11-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSJSFRCUYLOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696666
Record name 4-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzo[d]thiazol-6-ol

CAS RN

1190317-27-1
Record name 4-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 3
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 4
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 5
4-Methylbenzo[d]thiazol-6-ol
Reactant of Route 6
4-Methylbenzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.